3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Description
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a β-hydroxy acid derivative featuring a benzyloxycarbonyl (Cbz) protective group on the amino moiety. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the design of protease inhibitors and antiviral agents due to its stereochemical flexibility and functional group diversity. The hydroxyl group at position 2 and the Cbz-protected amino group at position 3 contribute to its hydrogen-bonding capacity and stability under acidic conditions, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQKAHYINBSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514044 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54515-39-8 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or sodium carbonate) to form the carbamate linkage. This step is crucial to prevent undesired reactions during subsequent transformations.
- Reaction conditions: Typically performed in aqueous-organic biphasic systems or organic solvents like dioxane or tetrahydrofuran (THF).
- Temperature: Usually maintained at 0–25°C to control reaction rate and selectivity.
- Outcome: Formation of N-Cbz protected amino acid intermediate.
Starting Material and Hydroxy Group Considerations
The hydroxy group at the 2-position is retained from the starting amino acid (such as serine). Protection of this group is generally avoided to maintain the molecule’s reactivity and biological relevance.
Multi-Step Synthesis from Serine or Analogous Precursors
A typical synthetic route involves:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from L-serine or racemic serine derivatives | Commercially available | Provides the hydroxy and amino acid backbone |
| 2 | Protection of amino group with benzyloxycarbonyl chloride | Cbz-Cl, base (NaHCO3), aqueous-organic solvent, 0–25°C | Forms N-Cbz-serine derivative |
| 3 | Purification of N-Cbz-serine | Crystallization or chromatography | Ensures purity for further use |
This method is confirmed by multiple chemical suppliers and research articles emphasizing the use of benzyloxycarbonyl chloride for selective amino protection.
Alternative Synthetic Routes and Related Compounds
Asymmetric Synthesis Approaches
Research has demonstrated asymmetric transformations of racemic N-protected amino acids to obtain enantiomerically pure derivatives. For example, the asymmetric transformation of racemic N-phthaloyl derivatives has been used to prepare homochiral amino acids with protected amino groups, which can be adapted for Cbz-protected analogues.
Benzylation and Esterification Variants
In some processes, benzylation is performed selectively on hydroxyl groups or carboxyl groups to form esters or ethers, sometimes using sodium hydride as a base in organic solvents. This is part of more complex schemes to obtain derivatives such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares structural similarity and synthetic logic.
Summary Table of Preparation Methods
Research Findings and Considerations
- The benzyloxycarbonyl group is favored due to its stability under mild conditions and easy removal by catalytic hydrogenation.
- The protected amino acid is a valuable intermediate in peptide synthesis, allowing selective deprotection and coupling steps.
- Research indicates that derivatives of this compound may have applications in medicinal chemistry, including antimicrobial and anticancer agents, although direct biological studies on this specific compound are limited.
- Purity and stereochemistry control are critical, often requiring chromatographic purification and chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted amino acids .
Scientific Research Applications
Medicinal Chemistry
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is primarily explored for its role as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against specific targets.
- Enzyme Inhibition : Research has shown that compounds with similar structures exhibit significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies indicate that modifications to the benzyloxycarbonyl group can lead to increased potency in inhibiting these enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's .
Biochemical Studies
The compound's ability to interact with various biological pathways makes it a candidate for biochemical assays aimed at understanding metabolic processes.
- Binding Affinity Studies : Interaction studies have demonstrated that this compound can bind to specific receptors or enzymes, influencing their activity. Preliminary data suggest that it may modulate receptor functions, providing insights into its therapeutic potential.
Drug Development
This compound serves as a scaffold for designing new drugs targeting metabolic disorders.
- Pharmacological Exploration : The compound's structural features allow researchers to synthesize analogs with enhanced bioactivity. For example, variations in the hydroxyl group or the carbonyl moiety can lead to compounds with improved selectivity and efficacy against targeted biological pathways .
Case Study 1: Enzyme Inhibition
A study published in MDPI examined several carbamate derivatives of similar structure to this compound, focusing on their inhibitory effects on AChE and BChE. The findings indicated that certain derivatives exhibited IC values comparable to established inhibitors like galanthamine, suggesting potential for new therapeutic agents .
Case Study 2: Structural Modifications
Another investigation highlighted the impact of structural modifications on the lipophilicity and biological activity of benzyloxycarbonyl derivatives. The results illustrated that increasing bulk at specific positions enhanced BChE inhibitory potency but did not uniformly improve activity across all derivatives .
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in selective reactions without interference from the amino group. This enables the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Physicochemical Properties
- Hydroxyl Group Impact : The hydroxyl group in the target compound enhances water solubility compared to analogs with lipophilic substituents (e.g., -CN, -CF3) .
- Fluorinated Analogs: Compounds like 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
- Cyano Substituents: The 3-cyano analog (CAS 138750-46-6) shows reduced polarity, making it suitable for crossing blood-brain barrier in CNS drug candidates but requiring stringent handling due to toxicity risks .
Structural Modifications in Antiviral Agents
- MPI Series : MPI17a and MPI23b incorporate tert-butoxy and cyclopropane groups, respectively, to optimize steric bulk and binding affinity. These modifications highlight the trade-off between potency (e.g., MPI23b’s cyclopropane for rigidity) and synthetic complexity .
- Pharmacophore Models : and emphasize the role of the Cbz group in aligning with reverse transcriptase active sites, suggesting that hydroxyl or fluorine substitutions fine-tune steric and electronic interactions .
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, also known as N-benzylcarbamoyl-2-hydroxypropanoic acid, is an organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzyloxycarbonyl group and a hydroxyl group, positions it as a candidate for various biological applications. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₁O₅
- Molecular Weight : Approximately 239.228 g/mol
The compound features a hydroxyl group on the second carbon of a propanoic acid backbone, contributing to its reactivity and biological interactions.
Enzyme Inhibition
Research has indicated that this compound may exhibit significant enzyme inhibitory properties. Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways. Notably, studies have shown that compounds with structural similarities can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Compound X | 0.22 | AChE |
| Compound Y | 0.42 | BChE |
Preliminary studies suggest that this compound may interact with the active sites of these enzymes, influencing their activity and providing insights into its mechanism of action .
Receptor Modulation
The compound's structural features suggest potential interactions with various biological receptors. Interaction studies have indicated that it may bind to specific receptors, modulating their activity. Understanding these interactions is crucial for elucidating the compound's pharmacological effects and guiding further development .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study found that derivatives of similar compounds exhibited varying degrees of inhibition against AChE and BChE. The findings highlighted the importance of structural modifications in enhancing inhibitory potency .
- Molecular docking studies revealed stable binding of certain inhibitors within the active sites of AChE, indicating a promising avenue for drug development targeting neurodegenerative disorders .
-
Therapeutic Applications :
- The potential applications of this compound extend beyond enzyme inhibition. Its ability to modulate receptor activity may open pathways for treating conditions related to neurotransmitter imbalances .
- Further investigations are needed to explore its efficacy in vivo and assess its safety profile for clinical applications.
Q & A
Q. How should accidental exposure (skin/eye contact) be managed?
- Methodological Answer : Immediate rinsing with water (15+ minutes for eyes). For skin exposure, wash with 5% sodium bicarbonate solution. Seek medical evaluation if irritation persists. No specific antidotes are reported; treat symptomatically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
